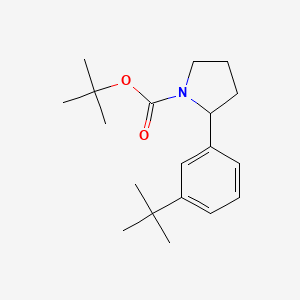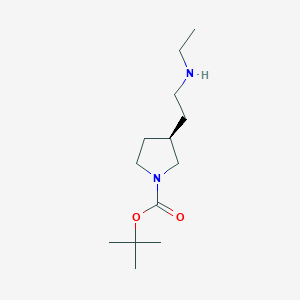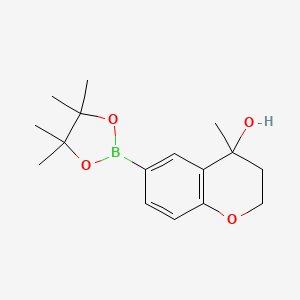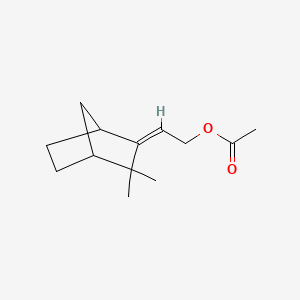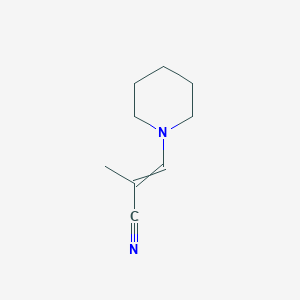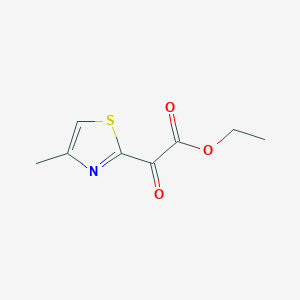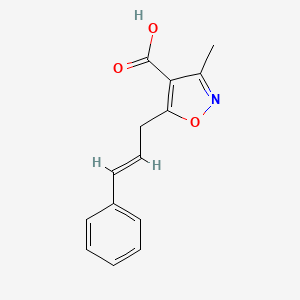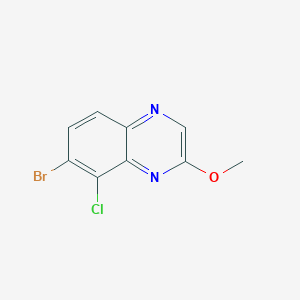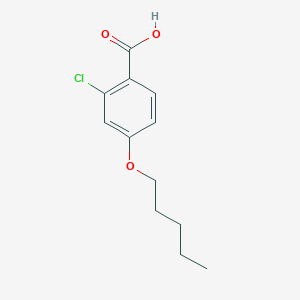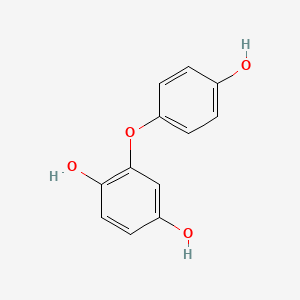
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2-(4-hydroxyphenoxy)-, also known as 2-(4-hydroxyphenoxy)-1,4-benzenediol, is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of two hydroxyl groups and an ether linkage between two benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- typically involves the reaction of hydroquinone with 4-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction mixture is heated to facilitate the formation of the ether linkage between the two aromatic rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Nitro, sulfonic, and halogenated derivatives
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 2-(4-hydroxyphenoxy)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: 1,4-Benzenediol, a simpler analog with two hydroxyl groups on a single benzene ring.
Catechol: 1,2-Benzenediol, another analog with hydroxyl groups in ortho positions.
Resorcinol: 1,3-Benzenediol, with hydroxyl groups in meta positions.
Uniqueness
1,4-Benzenediol, 2-(4-hydroxyphenoxy)- is unique due to the presence of an ether linkage between two benzene rings, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its stability and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenoxy)benzene-1,4-diol |
InChI |
InChI=1S/C12H10O4/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,13-15H |
Clave InChI |
GPCZPCRKPAEJIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OC2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
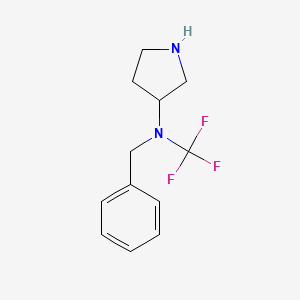
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
